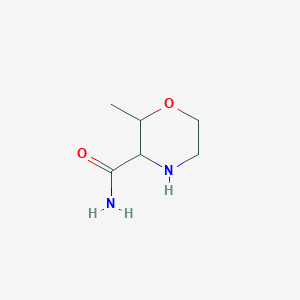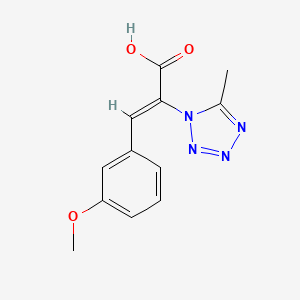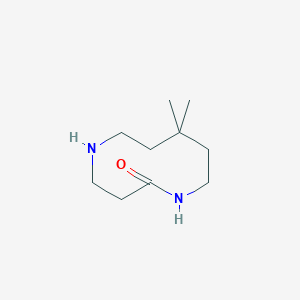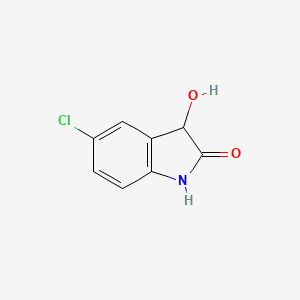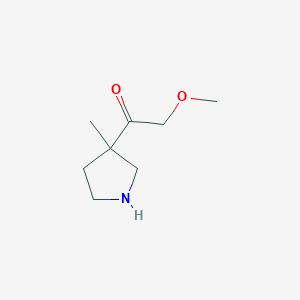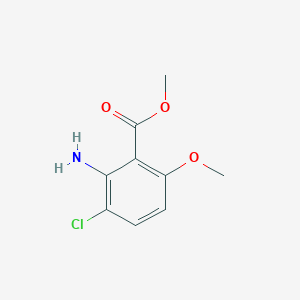![molecular formula C9H11NO3 B13241354 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid CAS No. 52396-20-0](/img/structure/B13241354.png)
2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of an amino group, a hydroxymethyl group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with glycine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to the corresponding alcohol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Amino-2-[4-(carboxymethyl)phenyl]acetic acid.
Reduction: 2-Amino-2-[4-(hydroxymethyl)phenyl]ethylamine.
Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.
Applications De Recherche Scientifique
2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a precursor to other bioactive molecules, exerting its effects through their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
4-Hydroxyphenylacetic acid: Contains a hydroxyl group instead of an amino group, leading to different biological activities.
Phenylglycine: Similar structure but with different functional groups, affecting its chemical behavior and applications.
Uniqueness
2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
52396-20-0 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-amino-2-[4-(hydroxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5,10H2,(H,12,13) |
Clé InChI |
IVQDNDSBHMVGLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)

![2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13241292.png)
